(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring, a piperazine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling of Indole and Piperazine Rings: The indole and piperazine rings are coupled using a suitable linker, such as a methanone group, through a condensation reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation, typically using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the methanone group, converting it to a methanol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the piperazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of (1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to aromatic residues in proteins, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone linker instead of methanone.
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperidin-1-yl]methanone: Similar structure but with a piperidine ring instead of piperazine.
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)morpholin-1-yl]methanone: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and piperazine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone, also known by its chemical structure and CAS number 1081145-68-7, is a synthetic compound that combines an indole moiety with a piperazine derivative. This combination is significant due to the biological activities associated with both structural components, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Indole Ring : A bicyclic structure known for its presence in many biologically active compounds.
- Piperazine Moiety : Enhances solubility and bioavailability, often utilized in pharmaceuticals.
Molecular Formula : C15H19N3O3S
Molecular Weight : 321.4 g/mol
IUPAC Name : 1H-indol-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The indole ring can modulate receptor activity, while the piperazine moiety contributes to the compound's stability and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of piperazine have shown moderate to excellent activity against various bacterial strains. The potential for this compound to act against microbial pathogens warrants further investigation.
Anticancer Potential
The indole structure is well-documented for its anticancer properties. Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines are yet to be fully elucidated but are a promising area for future research.
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds. For example:
- Study on Indole Derivatives : Research has shown that indole derivatives can act as effective inhibitors in various enzymatic pathways associated with cancer progression.
- Piperazine-Based Compounds : A study published in Korea Science demonstrated that piperazine derivatives exhibited significant antimicrobial activities against several bacterial strains, suggesting a similar potential for this compound .
- Mechanistic Insights : Investigations into the binding affinity of indole derivatives to serotonin receptors have highlighted their potential as modulators in neuropharmacology, which may extend to the evaluated compound .
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H19N3O3S/c1-16-13-6-4-3-5-12(13)11-14(16)15(19)17-7-9-18(10-8-17)22(2,20)21/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
YNHBIZLENXTKCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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